

Analytical Comparison Guide: GC-MS Profiling of 2-((3-Iodophenoxy)methyl)oxirane

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Compound of Interest

Compound Name: 2-((3-Iodophenoxy)methyl)oxirane

CAS No.: 75746-32-6

Cat. No.: B1386796

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Executive Summary & Application Context

2-((3-Iodophenoxy)methyl)oxirane (also known as 3-Iodophenyl glycidyl ether) is a critical bifunctional intermediate in medicinal chemistry. It combines a reactive epoxide (for ring-opening coupling) with an aryl iodide (for palladium-catalyzed cross-coupling, e.g., Suzuki-Miyaura).

In drug development workflows, particularly for PROTACs or covalent inhibitors, distinguishing this Meta-substituted isomer from its Ortho- (2-iodo) and Para- (4-iodo) counterparts is essential for structure-activity relationship (SAR) validation.

This guide provides a technical comparison of the GC-MS fragmentation patterns of the 3-iodo isomer against its alternatives, establishing a self-validating protocol for identification.

Theoretical Fragmentation & Mechanistic Insight

To interpret the mass spectrum accurately, one must understand the competition between the labile C-I bond and the ether linkage.

Bond Energy Hierarchy

- C(sp²)–I Bond: ~272 kJ/mol (Weakest link; prone to homolytic cleavage).
- C(sp³)–O Bond (Ether): ~360 kJ/mol.
- Epoxide Ring Strain: ~105 kJ/mol (High energy, drives fragmentation).

Primary Fragmentation Pathways (EI, 70 eV)

The electron ionization (EI) spectrum is dominated by two competing mechanisms:

- Pathway A: Deiodination (Dominant) The radical cation (m/z 276) loses an iodine radical () rapidly due to the weak C-I bond. This yields the Phenyl Glycidyl Ether cation (m/z 149).
 - Diagnostic Value: High.[1][2] This peak confirms the core scaffold but loses the halogen position information.
- Pathway B:
 - Cleavage / Ether Scission Cleavage at the ether oxygen generates the 3-Iodophenoxy cation (m/z 219) or the Glycidyl cation (m/z 57).
 - Diagnostic Value: The m/z 219 ion retains the iodine, theoretically allowing for isotopic verification, though it is often less intense than m/z 149.
- Pathway C: McLafferty-like Rearrangement Hydrogen transfer from the epoxide side chain to the phenoxy oxygen, followed by cleavage, can generate 3-Iodophenol (m/z 220).

Comparative Analysis: Isomer Differentiation

Mass spectrometry alone often fails to distinguish positional isomers (Ortho/Meta/Para) because their fragmentation channels are identical. Chromatographic resolution is the mandatory differentiator.

Retention Time (RT) Performance

On a standard non-polar column (e.g., 5% Phenyl-methylpolysiloxane), the elution order follows the boiling point and molecular shape (dipole moment) logic.

Isomer	Structure	Elution Order	Predicted RT (Relative)	Mechanism
Ortho (2-Iodo)	Sterically crowded	1st (Fastest)	0.95x	Intramolecular shielding reduces polarity; lower effective BP.
Meta (3-Iodo)	Target Analyte	2nd	1.00x (Reference)	Intermediate polarity and symmetry.[2]
Para (4-Iodo)	Linear/Symmetric	3rd (Slowest)	1.08x	Highest symmetry allows better packing/interaction with stationary phase.

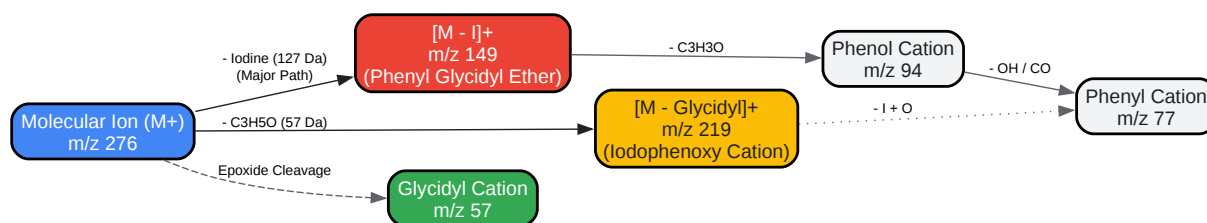
Spectral Nuances (The "Ortho Effect")

While spectra are similar, the Ortho-isomer often displays a distinct intensity ratio due to the proximity of the Iodine to the Ether oxygen.

- Ortho: May show enhanced elimination of or direct interaction between Iodine and the epoxide oxygen, altering the m/z 149 vs. m/z 276 ratio.
- Meta/Para: Spectra are virtually indistinguishable; rely strictly on RT.

Visualization of Fragmentation Pathways[3][4]

The following diagram maps the fragmentation logic for the target molecule (Meta isomer).



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Figure 1: Mechanistic fragmentation pathway of **2-((3-iodophenoxy)methyl)oxirane** under EI (70eV).

Experimental Protocol (Self-Validating)

To ensure reproducibility and accurate identification, follow this specific workflow.

Sample Preparation

- Solvent: Dichloromethane (DCM) or Ethyl Acetate (avoid Methanol to prevent epoxide ring opening during storage).
- Concentration: 100 µg/mL.
- Derivatization: None required (volatile enough for direct GC).

GC-MS Method Parameters

Parameter	Setting	Rationale
Column	HP-5MS UI (30m x 0.25mm x 0.25µm)	Standard non-polar phase separates isomers by boiling point.
Inlet Temp	250°C	High enough to volatilize, low enough to prevent thermal degradation of epoxide.
Carrier Gas	Helium @ 1.0 mL/min	Constant flow for stable RT.
Oven Program	60°C (1 min) 20°C/min 280°C (3 min)	Slow ramp not required unless separating complex mixtures; isomers separate well at 20°C/min.
Ion Source	EI, 70 eV, 230°C	Standard ionization energy for library matching.
Scan Range	m/z 40 - 350	Captures low mass epoxide fragments (43, 57) and molecular ion (276).

Data Interpretation (The "Fingerprint")

Confirm identity if the spectrum meets these criteria:

- Molecular Ion: Small but visible peak at m/z 276.
- Base Peak: m/z 149 (or m/z 57 depending on tuning).
- Key Fragments: m/z 219 (Iodophenoxy), m/z 77 (Phenyl), m/z 43 (Epoxide).
- Isotopic Pattern: No Chlorine/Bromine pattern; Iodine is monoisotopic (no M+2).

References

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